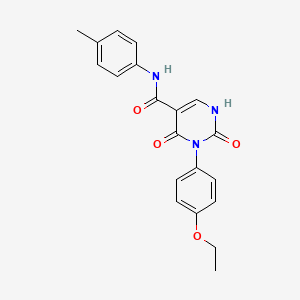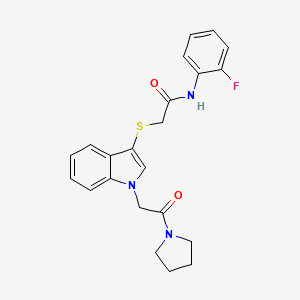sulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide](/img/structure/B11284141.png)
N-(5-{[(3,4-Dimethoxyphenyl)methyl](methyl)sulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 208 is a compound used in the treatment and prevention of cancer recurrence. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . This compound is part of a broader class of anticancer agents that target specific molecular pathways involved in cancer progression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 208 involves multiple steps, starting from readily available starting materials. One common synthetic route includes the use of carboxylic acids, esters, and ketones as starting materials. The reactions typically involve the use of Brønsted or Lewis acids as catalysts . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of Anticancer agent 208 is often carried out using continuous flow synthesis. This method offers several advantages, including better heat and mass transfer, improved process control, and safety . Continuous flow synthesis allows for the production of large quantities of the compound in a relatively short time, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 208 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its anticancer properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired products.
Major Products Formed: The major products formed from these reactions include various derivatives of Anticancer agent 208, which have been shown to possess enhanced anticancer activity. These derivatives are often tested for their efficacy in inhibiting cancer cell growth and inducing apoptosis.
Scientific Research Applications
Anticancer agent 208 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of anticancer agents. In biology, it is used to investigate the cellular pathways involved in cancer progression and apoptosis . In medicine, it is being explored as a potential therapeutic agent for various types of cancer. Additionally, it has applications in the pharmaceutical industry for the development of new anticancer drugs .
Mechanism of Action
The mechanism of action of Anticancer agent 208 involves targeting specific molecular pathways that are crucial for cancer cell survival. It primarily targets the DNA synthesis and repair pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis . The compound also affects the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases, which are essential for the apoptotic process .
Comparison with Similar Compounds
Anticancer agent 208 is unique compared to other similar compounds due to its specific molecular targets and high efficacy in inducing apoptosis. Similar compounds include various nucleoside analogues like gemcitabine and cytarabine, which also target DNA synthesis and repair pathways . Anticancer agent 208 has shown higher potency and lower toxicity in preclinical studies . Other similar compounds include anthraquinones and heterocyclic compounds, which have been used as anticancer agents but often face issues with drug resistance and systemic toxicity .
Conclusion
Anticancer agent 208 is a promising compound in the field of cancer research and therapy. Its unique mechanism of action, high efficacy, and wide range of applications make it a valuable tool for scientists and clinicians. Further research and development are needed to fully understand its potential and bring it to clinical use.
Properties
Molecular Formula |
C16H22N4O5S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)methyl-methylsulfamoyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C16H22N4O5S2/c1-10(2)14(21)17-15-18-19-16(26-15)27(22,23)20(3)9-11-6-7-12(24-4)13(8-11)25-5/h6-8,10H,9H2,1-5H3,(H,17,18,21) |
InChI Key |
OUGPNRDVJQTZPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)S(=O)(=O)N(C)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxyethyl 7-(2,5-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11284066.png)
![2-[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11284067.png)
![Methyl 2-({[3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)benzoate](/img/structure/B11284075.png)

![2-{2-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11284087.png)
![N-tert-butyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11284089.png)
![N-(3,5-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11284091.png)
![[5-(4-chlorophenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](4-nitrophenyl)methanone](/img/structure/B11284101.png)

![6-(benzylamino)-5-(3-ethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11284113.png)
![5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11284119.png)
![N-(2,5-Dimethylphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11284136.png)
![N-(4-acetylphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11284144.png)
![6-(3,4-Dimethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11284148.png)
